(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Catalog No.
S1521027
CAS No.
100516-54-9
M.F
C24H21NO4
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carb...

CAS Number

100516-54-9

Product Name

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

IUPAC Name

benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C24H21NO4/c26-21-16-25(24(27)28-17-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(29-21)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2/t22-,23+/m0/s1

InChI Key

HECRUWTZAMPQOS-XZOQPEGZSA-N

SMILES

C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

(2R-cis)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic Acid Phenylmethyl Ester; William’s Lactone;

Canonical SMILES

C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1C(=O)O[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Synthesis:

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has been described as a synthetic intermediate in the preparation of various heterocyclic compounds, particularly those with potential biological activity. A study published in the journal "Tetrahedron Letters" details the synthesis of this compound using a multi-step process involving the reaction of L-phenylalanine with diphenylacetaldehyde and subsequent manipulations.

Potential Applications:

While the specific research applications of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate are limited, its potential lies in its use as a building block for the synthesis of more complex molecules with various functionalities. These functionalities could potentially be explored for:

  • Drug Discovery: The presence of the morpholine and carboxylic acid groups suggests potential for this compound to serve as a starting material for the development of new drugs targeting various diseases.
  • Material Science: The rigid and aromatic nature of the molecule could be of interest for the design of novel materials with specific properties.
  • Catalysis: The functionality of the molecule could potentially be tailored to create new catalysts for various chemical reactions.

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is a complex organic compound belonging to the morpholine class of compounds. This compound features a morpholine ring substituted with two phenyl groups, a benzyl group, and a carboxylate moiety. The specific stereochemistry indicated by (2R,3S) suggests that the compound has distinct spatial arrangements that can influence its chemical behavior and biological activity. Morpholines are known for their versatility in medicinal chemistry, often serving as scaffolds in drug design due to their ability to interact with various biological targets.

The chemical reactivity of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The carbonyl group in the 6-oxo position can undergo nucleophilic attack, leading to the formation of derivatives that may exhibit enhanced biological activity.
  • Hydrolysis: The carboxylate group can participate in hydrolysis reactions under acidic or basic conditions, potentially altering the compound's solubility and bioavailability.
  • Reduction Reactions: The ketone functionality can be reduced to an alcohol, which may modify the compound's pharmacological properties.

These reactions are crucial for understanding how the compound can be transformed into more active or selective derivatives.

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has been predicted to exhibit various biological activities based on its structural characteristics. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to forecast its potential interactions with biological targets. These predictions suggest that the compound may possess:

  • Antimicrobial Activity: Potential effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Activity against certain cancer cell lines due to its structural motifs that may interact with cellular pathways involved in proliferation and apoptosis.
  • Anti-inflammatory Effects: Possible modulation of inflammatory responses through inhibition of pro-inflammatory mediators.

The synthesis of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions:

  • Formation of the Morpholine Ring: Starting from readily available precursors such as phenylacetic acid and amines, the morpholine structure can be synthesized through cyclization reactions.
  • Introduction of Substituents: Subsequent steps may involve Friedel-Crafts acylation or alkylation to introduce the benzyl and diphenyl groups.
  • Oxidation: The conversion of an alcohol intermediate to a ketone can be achieved using oxidizing agents like chromium trioxide or potassium permanganate.

These methods highlight the synthetic versatility required to construct complex organic molecules.

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate holds potential applications in several fields:

  • Pharmaceutical Industry: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Chemical Biology: As a tool compound for studying biological pathways due to its ability to modulate specific cellular functions.
  • Material Science: Potential use in developing new materials with specific mechanical or thermal properties based on its unique molecular structure.

Interaction studies involving (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate focus on its binding affinity towards various biological targets:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits key enzymes involved in disease processes.
  • Receptor Binding Studies: Investigating interactions with receptors that play roles in neurotransmission or hormonal regulation.
  • Cellular Uptake Studies: Assessing how well the compound is absorbed by cells and its subsequent effects on cellular function.

These studies are essential for elucidating the mechanism of action and therapeutic potential of the compound.

Similar compounds include various morpholine derivatives and other related structures that share some pharmacophoric features:

Compound NameStructure FeaturesBiological ActivityUniqueness
MorpholineSimple morpholine ringGeneral solvent useLacks additional substituents
DiphenylmorpholineTwo phenyl groups on morpholineAntimicrobial propertiesLacks carboxylic acid functionality
BenzylmorpholineBenzyl substituent on morpholineMild analgesic effectsSimpler structure without keto group
(R)-N-Benzyl-N-(4-fluorophenethyl)morpholineFluorinated benzene derivativePotential anticancer activityContains fluorine substituent

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is unique due to its combination of stereochemistry, multiple aromatic rings, and functional groups that enhance its potential biological activities compared to simpler analogs.

This comprehensive overview highlights the significance of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate in medicinal chemistry and its potential for further research and application in various fields.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Dates

Modify: 2023-08-15

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